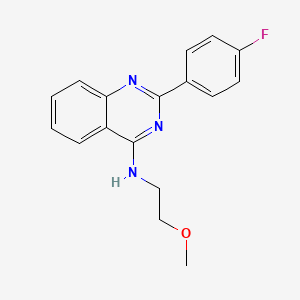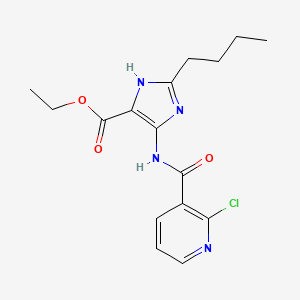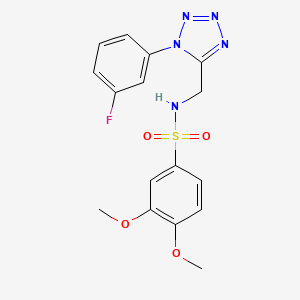
3,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide, also known as OPBE, is a chemical compound that has gained significant attention in the scientific community due to its potential use in research applications. OPBE belongs to the class of benzamide compounds, which are known for their diverse biological activities.
科学的研究の応用
Synthesis and Chemical Properties
The research on compounds structurally related to 3,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide focuses on their synthesis, reactions, and potential applications in various fields, including medicinal chemistry and materials science. Notably, the synthesis and characterizations of benzamide derivatives and their reactions to form novel compounds have been a subject of study, aiming to explore their biological activities and potential therapeutic applications.
Synthesis Techniques and Derivatives : A study on the synthesis and reactions of 1,4-benzothiazine derivatives demonstrates the formation of novel compounds through reactions with dimethylformamide dimethylacetal (DMF-DMA) and various active methylene compounds. These synthetic pathways yield pyrido[3,2-b][1,4]benzothiazines and other heterocyclic compounds with potential antitumor and antimicrobial activities (Abbas & Farghaly, 2010).
Biological Activities and Applications : The antimicrobial and antitumor screening of synthesized compounds, such as those derived from 1,4-benzothiazine, illustrates the scientific interest in exploring these compounds for pharmaceutical applications. The structural modifications and chemical diversity of these derivatives aim to enhance their biological efficacy and understand their mechanism of action (Abbas & Farghaly, 2010).
Potential Pharmaceutical Applications
The exploration of benzamide derivatives for their pharmaceutical properties is evident in studies focusing on their synthesis, molecular docking, and evaluation of biological activities. These studies contribute to the development of novel therapeutic agents with potential applications in treating various diseases.
Antidopaminergic Properties : Research into benzamide derivatives with potential antipsychotic properties reveals the synthesis of compounds with significant affinity for dopamine D2 receptors. Such studies are crucial for developing new antipsychotic medications with reduced side effects and improved efficacy (Högberg et al., 1990).
Anti-Inflammatory and Analgesic Agents : Novel benzodifuranyl derivatives, including those derived from visnaginone and khellinone, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds, showing significant COX-2 inhibition and analgesic properties, indicate the potential for developing new anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Antioxidant Activities : The synthesis and evaluation of novel N-substituted benzyl/phenyl derivatives have demonstrated moderate to significant radical scavenging activities. These findings suggest the potential of these compounds in developing antioxidants and exploring the bioactivities of parent ring systems for new bioactive molecules (Ahmad et al., 2012).
特性
IUPAC Name |
3,4-dimethoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-21-12-6-5-11(10-13(12)22-2)15(20)16-8-9-18-14(19)4-3-7-17-18/h3-7,10H,8-9H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHURKUUAMZZNQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B2447150.png)
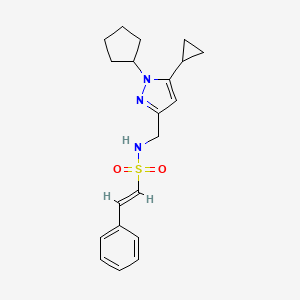
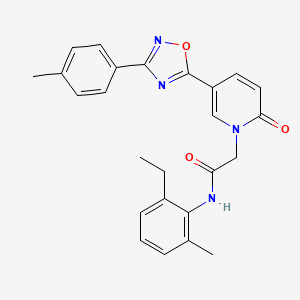
![[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2447154.png)
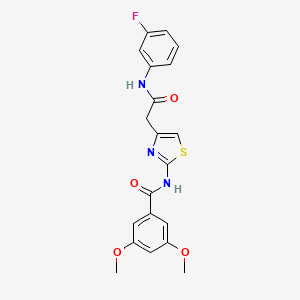
![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2447157.png)
![1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone](/img/structure/B2447159.png)
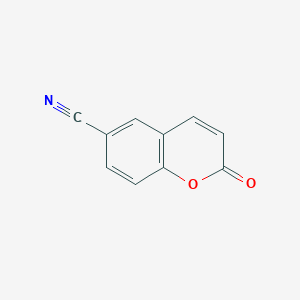
![5-fluoro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2447161.png)
![N,1-dibenzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2447162.png)
![N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2447163.png)
